molecular formula C8H6ClNO4 B13644872 4-Chloro-3-methyl-2-nitrobenzoic acid

4-Chloro-3-methyl-2-nitrobenzoic acid

Cat. No.: B13644872
M. Wt: 215.59 g/mol
InChI Key: HOZVCOBRLFTJLA-UHFFFAOYSA-N
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Description

4-Chloro-3-methyl-2-nitrobenzoic acid is an organic compound with the molecular formula C8H6ClNO4. It is a derivative of benzoic acid, characterized by the presence of a chlorine atom, a methyl group, and a nitro group attached to the benzene ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chloro-3-methyl-2-nitrobenzoic acid can be synthesized through various methods. One common approach involves the nitration of 4-chloro-3-methylbenzoic acid using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the exothermic nature of the nitration process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and yield. The use of catalysts and optimized reaction parameters can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-3-methyl-2-nitrobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Reduction: 4-Chloro-3-methyl-2-aminobenzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Esterification: Esters of this compound.

Scientific Research Applications

4-Chloro-3-methyl-2-nitrobenzoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 4-chloro-3-methyl-2-nitrobenzoic acid exerts its effects is primarily through its functional groups. The nitro group can participate in redox reactions, while the carboxylic acid group can form hydrogen bonds and interact with various biological targets. The chlorine atom and methyl group influence the compound’s reactivity and interaction with other molecules .

Comparison with Similar Compounds

  • 4-Chloro-3-nitrobenzoic acid
  • 3-Methyl-4-nitrobenzoic acid
  • 2-Methyl-3-nitrobenzoic acid

Comparison: 4-Chloro-3-methyl-2-nitrobenzoic acid is unique due to the specific positioning of its substituents, which affects its reactivity and applications. For instance, the presence of both a chlorine atom and a nitro group on the benzene ring makes it more reactive in nucleophilic substitution reactions compared to its analogs .

Properties

Molecular Formula

C8H6ClNO4

Molecular Weight

215.59 g/mol

IUPAC Name

4-chloro-3-methyl-2-nitrobenzoic acid

InChI

InChI=1S/C8H6ClNO4/c1-4-6(9)3-2-5(8(11)12)7(4)10(13)14/h2-3H,1H3,(H,11,12)

InChI Key

HOZVCOBRLFTJLA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1[N+](=O)[O-])C(=O)O)Cl

Origin of Product

United States

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